Sarracine

説明

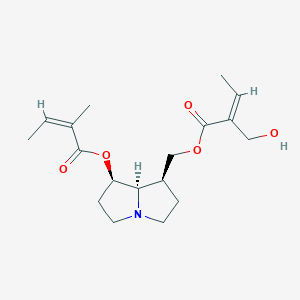

Structure

2D Structure

特性

IUPAC Name |

[(1S,7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4-,13-5-/t14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUQRQKYYOWGPN-SLEGRLQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2492-09-3 | |

| Record name | Sarracine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2492-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Sarracine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarracine is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably within the genus Senecio. As a member of the pyrrolizidine alkaloid family, this compound is of significant interest to researchers due to the known biological activities of this class of compounds, which range from hepatotoxicity to potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of this compound, intended to serve as a valuable resource for professionals in chemical and biomedical research and drug development.

Chemical Structure and Properties

This compound is a diester of a necine base, specifically platynecine. The hydroxyl groups of platynecine are esterified with two different necic acids: angelic acid and sarracenic acid.

Chemical Formula: C₁₈H₂₇NO₅

Molecular Weight: 337.41 g/mol

IUPAC Name: [(1S,7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate

CAS Number: 2492-09-3

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily based on computational models and provide an estimation of the compound's behavior in biological systems.

| Property | Value | Method | Reference |

| Molecular Weight | 337.41 g/mol | - | |

| XLogP3-AA | 1.8 | Computed | |

| Hydrogen Bond Donor Count | 1 | Computed | |

| Hydrogen Bond Acceptor Count | 6 | Computed | |

| Rotatable Bond Count | 8 | Computed | |

| Exact Mass | 337.18892296 Da | Computed | |

| Topological Polar Surface Area | 76.1 Ų | Computed |

Spectroscopic Data

¹H NMR Data

The complete assignment of the ¹H NMR spectrum of this compound has been achieved through one-dimensional and two-dimensional NMR experiments.[1] This level of detail is crucial for distinguishing this compound from its isomers, such as neothis compound, and for quality control in synthesis or isolation processes. The detailed chemical shifts and coupling constants can be found in specialized literature, such as the full text of "Complete 1H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides".

Experimental Protocols

Isolation and Purification

This compound is naturally found in plants of the Senecio genus, such as Senecio polypodioides and Senecio vulgaris.[1][2] The general protocol for the isolation of pyrrolizidine alkaloids from plant material can be adapted for this compound.

General Protocol for Pyrrolizidine Alkaloid Extraction:

-

Extraction: The dried and powdered plant material is typically extracted with an acidic aqueous solution (e.g., 1% tartaric acid) or methanol. This step aims to protonate the nitrogen atom of the alkaloids, increasing their solubility in the polar solvent.

-

Basification and Liquid-Liquid Extraction: The acidic extract is then made basic (pH ~9-10) with a base such as ammonia. The free-base alkaloids are then extracted into a water-immiscible organic solvent like chloroform or dichloromethane.

-

Purification: The crude alkaloid extract is further purified using chromatographic techniques. Column chromatography using silica gel or alumina is a common method. Elution with a gradient of solvents (e.g., chloroform-methanol mixtures) allows for the separation of different alkaloids based on their polarity.

-

Preparative Thin-Layer Chromatography (pTLC): For final purification and isolation of individual alkaloids like this compound, preparative TLC is often employed.[2] The separated bands corresponding to the desired alkaloid are scraped from the plate and the compound is eluted with a suitable solvent.

-

Crystallization: The purified this compound can be crystallized from an appropriate solvent system to obtain a pure, crystalline solid.

Caption: General workflow for the isolation of this compound.

Biological Activity and Toxicology

Pyrrolizidine alkaloids are well-known for their hepatotoxicity, which is a significant concern for human and animal health. The toxicity is primarily due to the metabolic activation of the pyrrolizidine ring in the liver.

Mechanism of Hepatotoxicity

The general mechanism of hepatotoxicity for 1,2-unsaturated pyrrolizidine alkaloids involves the following steps:

-

Metabolic Activation: In the liver, cytochrome P450 enzymes metabolize the pyrrolizidine nucleus to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

-

Alkylation of Cellular Macromolecules: These reactive metabolites are strong alkylating agents and can form adducts with cellular macromolecules such as DNA, RNA, and proteins.

-

Cellular Damage and Toxicity: The formation of these adducts disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity. This can manifest as liver damage, veno-occlusive disease, and liver cancer.[3]

Caption: General mechanism of this compound-induced hepatotoxicity.

Cytotoxicity Assays

The cytotoxic effects of compounds like this compound can be evaluated in vitro using various cell-based assays. The MTT assay is a common colorimetric method to assess cell viability.

General MTT Assay Protocol:

-

Cell Seeding: Plate cells (e.g., human cancer cell lines or primary hepatocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.[4][5]

Biosynthesis

The biosynthesis of this compound, like other pyrrolizidine alkaloids, involves the convergence of two main pathways: the formation of the necine base (platynecine) and the synthesis of the necic acids (angelic acid and sarracenic acid).

-

Necine Base Biosynthesis: The pyrrolizidine core originates from polyamines, specifically putrescine and spermidine. The first committed step is the formation of homospermidine from putrescine and spermidine, catalyzed by homospermidine synthase.[4] A series of oxidation, cyclization, and reduction reactions then lead to the formation of the necine base.

-

Necic Acid Biosynthesis: Angelic acid and tiglic acid are derived from the amino acid L-isoleucine.[6] The biosynthesis of sarracenic acid is also believed to originate from amino acid precursors.[7]

The final step in the biosynthesis of this compound is the esterification of the platynecine base with the activated forms of angelic acid and sarracenic acid.

Caption: Simplified overview of the this compound biosynthesis pathway.

Conclusion

This compound represents a structurally interesting pyrrolizidine alkaloid with potential biological activities that warrant further investigation. This guide has summarized the current knowledge of its chemical structure, physicochemical properties, and toxicological aspects. The provided experimental outlines for isolation and cytotoxicity testing can serve as a starting point for researchers entering this field. A deeper understanding of the specific biological targets and signaling pathways affected by this compound will be crucial for exploring any potential therapeutic applications and for mitigating its toxic effects. Further research is needed to fully elucidate its pharmacological profile and to obtain comprehensive spectroscopic and experimental data.

References

- 1. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

The Sarracine Biosynthesis Pathway in Senecio Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a diverse group of secondary metabolites found in numerous plant species, with a significant presence in the genus Senecio. These compounds are of considerable interest due to their role in plant defense and their potential toxicity to humans and livestock. Sarracine, a specific type of PA found in certain Senecio species, is characterized by its necine base esterified with sarracinic acid. Understanding the intricate biosynthetic pathway of this compound is crucial for researchers in natural product chemistry, toxicology, and drug development. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Senecio, detailing the enzymatic steps, presenting quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

The this compound Biosynthesis Pathway

The biosynthesis of this compound, like other pyrrolizidine alkaloids, can be divided into two main branches: the formation of the necine base (retronecine) and the synthesis of the necic acid (sarracinic acid), followed by their esterification.

Necine Base (Retronecine) Biosynthesis

The biosynthesis of the retronecine core begins with the polyamines putrescine and spermidine, which are derived from primary metabolism.[1]

a. Homospermidine Synthase: The Gateway Enzyme

The first committed step in PA biosynthesis is catalyzed by the enzyme homospermidine synthase (HSS) .[1] HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine.[1] This enzyme holds a key regulatory position in the pathway.[1] Interestingly, HSS is believed to have evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism, through gene duplication.[1]

b. Formation of the Pyrrolizidine Ring

Following the synthesis of homospermidine, a series of oxidation and cyclization reactions lead to the formation of the characteristic bicyclic pyrrolizidine ring of the necine base. While the exact enzymes for each step are not all fully characterized, the proposed pathway involves the following transformations:

-

Oxidation of Homospermidine: Homospermidine is oxidized, likely by a copper-dependent diamine oxidase, to form 4,4'-iminodibutanal.[2]

-

Cyclization: This intermediate then undergoes spontaneous cyclization to form a pyrrolizidine-1-carbaldehyde.[2]

-

Reduction: The carbaldehyde is subsequently reduced to 1-hydroxymethylpyrrolizidine, likely by an alcohol dehydrogenase.[2]

-

Desaturation and Hydroxylation: Finally, a series of desaturation and hydroxylation reactions, catalyzed by yet-to-be-fully-identified enzymes, convert 1-hydroxymethylpyrrolizidine into the mature necine base, retronecine.[2]

Necic Acid (Sarracinic Acid) Biosynthesis

Sarracinic acid is a C5 necic acid that, along with angelic and tiglic acids, is derived from the amino acid L-isoleucine.[3] The biosynthesis of these C5 acids begins with the deamination of L-isoleucine.[4] The subsequent steps leading specifically to sarracinic acid are less well-characterized but are believed to involve a series of enzymatic modifications.

Esterification

The final step in this compound biosynthesis is the esterification of the retronecine base with sarracinic acid. This reaction is likely catalyzed by an acyltransferase, potentially belonging to the BAHD family of acyltransferases.[2] The activated form of sarracinic acid, such as sarracinyl-CoA, would serve as the acyl donor. The esterification typically occurs at the C7 and/or C9 hydroxyl groups of the necine base.

Quantitative Data

Quantitative analysis of this compound and its precursors is essential for understanding the regulation of the biosynthetic pathway and for toxicological assessments. The following tables summarize available quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters for Homospermidine Synthase (HSS)

| Species | Substrate | Km (µM) | Vmax | Reference |

| Senecio vulgaris | Putrescine | 21 | - | [5] |

| Senecio vulgaris | Decarboxylated SAM | 4 | - | [5] |

Table 2: Concentration of Pyrrolizidine Alkaloids in Senecio Species

| Species | Alkaloid | Concentration (mg/g dry weight) | Tissue | Reference |

| Senecio jacobaea | Total PAs | Varies with environmental conditions | Roots and Shoots | [6] |

| Senecio aquaticus | Total PAs | Varies with environmental conditions | Roots and Shoots | [6] |

| Senecio brasiliensis | Total PAs | 17.6 | - | [7] |

| Senecio oxyphyllus | Total PAs | 6.2 | - | [7] |

| Senecio selloi | Total PAs | 1.8 | - | [7] |

| Senecio madagascariensis | Total PAs | 0.6 | - | [7] |

| Senecio vulgaris | Senecionine | Present | Whole Plant | [8] |

| Senecio vulgaris | Seneciphylline | Present | Whole Plant | [8] |

Note: The concentration of specific PAs like this compound can vary significantly depending on the plant's developmental stage, environmental conditions, and genetic factors.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis in Senecio species.

Extraction and Analysis of Pyrrolizidine Alkaloids (PAs) by LC-MS/MS

This protocol is adapted from established methods for the extraction and quantification of PAs from plant material.[11]

a. Materials

-

Dried and ground Senecio plant material

-

Extraction solution: 0.05 M H2SO4 in 50% methanol

-

Neutralization solution: 20% Ammonia solution

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

PA standards (for quantification)

-

Centrifuge

-

Ultrasonic bath

-

Rotary evaporator or nitrogen evaporator

-

HPLC-MS/MS system

b. Extraction Procedure

-

Weigh 2.0 g of the dried and powdered plant material into a centrifuge tube.

-

Add 20 mL of the extraction solution.

-

Ensure the plant material is completely wetted and sonicate for 15 minutes at room temperature.[11]

-

Centrifuge the mixture for 10 minutes at approximately 3800 x g.[11]

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction (steps 2-5) on the plant pellet with another 20 mL of extraction solution.

-

Combine the supernatants from both extractions.

-

Neutralize the combined extract to pH 7 with the neutralization solution.[11]

-

Filter the neutralized extract through a folded filter paper.

c. Solid-Phase Extraction (SPE) Cleanup

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[11]

-

Load 10 mL of the filtered extract onto the cartridge.

-

Wash the cartridge with 2 x 5 mL of water to remove polar impurities.[11]

-

Dry the cartridge under vacuum for 5-10 minutes.[11]

-

Elute the PAs with 2 x 5 mL of methanol.[11]

-

Evaporate the eluate to dryness under a stream of nitrogen at 50 °C.

d. Sample Reconstitution and LC-MS/MS Analysis

-

Reconstitute the dried residue in 1 mL of a methanol/water (5/95, v/v) solution.[11]

-

Filter the reconstituted sample through a 0.2 µm membrane filter.

-

Inject an appropriate volume (e.g., 10 µL) into the HPLC-MS/MS system.

-

Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1-1%).[12]

-

Detection and quantification are performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and other PAs of interest.

Homospermidine Synthase (HSS) Enzyme Assay

This protocol provides a general framework for measuring HSS activity based on published methods.[1][2]

a. Materials

-

Plant tissue (e.g., root cultures of Senecio)

-

Extraction buffer (e.g., phosphate buffer with additives like PVPP and protease inhibitors)

-

Substrates: Putrescine and Spermidine

-

Cofactor: NAD+

-

Reaction buffer (e.g., Tris-HCl, pH 9.0-9.5)[2]

-

Derivatization agent for polyamines (e.g., dansyl chloride or o-phthalaldehyde)

-

HPLC system with a fluorescence or UV detector

-

Homospermidine standard

b. Enzyme Extraction

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

-

The supernatant contains the crude enzyme extract. Further purification steps like ammonium sulfate precipitation or column chromatography can be performed if necessary.

c. Enzyme Activity Assay

-

Prepare a reaction mixture containing the reaction buffer, NAD+, putrescine, and spermidine at saturating concentrations (e.g., 400 µM each).[2]

-

Pre-incubate the reaction mixture at the optimal temperature (e.g., 30-37°C).

-

Initiate the reaction by adding a known amount of the enzyme extract.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction, for example, by adding acid or by boiling.

-

Derivatize the polyamines in the reaction mixture.

-

Analyze the formation of homospermidine by HPLC.

-

Quantify the amount of homospermidine produced by comparing the peak area to a standard curve of derivatized homospermidine.

-

Calculate the enzyme activity (e.g., in nmol of product formed per minute per mg of protein).

Gene Expression Analysis of Homospermidine Synthase (HSS) by qRT-PCR

This protocol outlines the steps for quantifying the expression level of the HSS gene in different tissues of Senecio.[1]

a. Materials

-

Senecio tissues (e.g., roots, shoots, flowers)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit)[2]

-

DNase I

-

cDNA synthesis kit

-

HSS-specific primers and primers for a reference gene (e.g., Actin or Ubiquitin)

-

SYBR Green or other fluorescent dye-based qPCR master mix

-

qRT-PCR instrument

b. RNA Extraction and cDNA Synthesis

-

Freeze fresh plant tissues immediately in liquid nitrogen and store at -80°C.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.[2]

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from a known amount of total RNA using a cDNA synthesis kit.[2]

c. Quantitative Real-Time PCR (qRT-PCR)

-

Design and validate specific primers for the HSS gene and the chosen reference gene(s).

-

Prepare the qRT-PCR reaction mixture containing the cDNA template, primers, and qPCR master mix.

-

Perform the qRT-PCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (denaturation, annealing, extension).

-

Include no-template controls and a dissociation (melt) curve analysis to ensure the specificity of the amplification.[1]

-

Calculate the relative expression of the HSS gene using a method such as the 2-ΔΔCt method, normalizing the expression to the reference gene(s).

Conclusion

The biosynthesis of this compound in Senecio species is a complex and highly regulated process that begins with the formation of homospermidine and culminates in the esterification of the retronecine base with sarracinic acid. While the initial steps of the pathway are well-understood, particularly the role of homospermidine synthase, further research is needed to fully elucidate the enzymes involved in the later stages of necine base modification and esterification, as well as the complete pathway for sarracinic acid biosynthesis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to investigate this fascinating pathway, with implications for plant biochemistry, toxicology, and the potential for biotechnological applications. A deeper understanding of this compound biosynthesis will undoubtedly contribute to our ability to manage the risks associated with pyrrolizidine alkaloids and to explore their potential applications.

References

- 1. Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comment on Pyrrolizidine Alkaloids and Terpenes from Senecio (Asteraceae): Chemistry and Research Gaps in Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Species by environment interactions affect pyrrolizidine alkaloid expression in Senecio jacobaea, Senecio aquaticus, and their hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the toxicities of Senecio jacobaea, Senecio vulgaris and Senecio glabellus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bfr.bund.de [bfr.bund.de]

- 12. Determination of pyrrolizidine alkaloids in senecio species by liquid chromatography/thermospray-mass spectrometry and liquid chromatography/nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Sarracine: A Technical Guide on its Natural Occurrence, Distribution, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarracine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant biological activities, primarily hepatotoxicity. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence, distribution, biosynthesis, and pharmacological aspects of this compound. Due to the limited research focused specifically on this compound, this document also incorporates relevant information from the broader class of pyrrolizidine alkaloids to provide a foundational understanding. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided where available. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension.

Natural Occurrence and Distribution

This compound is primarily found in plants belonging to the genus Senecio, a member of the Asteraceae family. While the full extent of its distribution across the plant kingdom is not exhaustively documented, its presence has been confirmed in specific species.

Table 1: Natural Occurrence of this compound and Related Compounds in Senecio Species

| Plant Species | Compound(s) Identified | Plant Part | Location/Native Range |

| Senecio paucicalyculatus | This compound, this compound N-oxide, Neothis compound, Retrorsine | Not specified | Not specified |

| Senecio sarracenicus (Broad-leaved Ragwort) | Pyrrolizidine alkaloids (this compound presence implied) | Not specified | Europe, Siberia, and Turkey[1][2] |

| Senecio polypodioides | This compound N-oxide | Not specified | Not specified |

Note: The presence of this compound in Senecio sarracenicus is inferred from the common co-occurrence of related pyrrolizidine alkaloids within the genus, though direct quantitative analysis was not found in the reviewed literature.

The concentration of this compound and its N-oxide form can vary significantly depending on the plant species, geographical location, developmental stage of the plant, and environmental conditions. Currently, there is a lack of comprehensive quantitative studies detailing the specific concentrations of this compound in different plant tissues (e.g., leaves, stems, roots, flowers).

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been individually elucidated. However, it is understood to follow the general pathway of pyrrolizidine alkaloid biosynthesis. This pathway begins with the conversion of the amino acids L-ornithine and L-arginine into putrescine. Through a series of enzymatic reactions, putrescine is converted to homospermidine, which then undergoes cyclization and further modifications to form the characteristic necine base of pyrrolizidine alkaloids. The necine base is subsequently esterified with necic acids, which are derived from branched-chain amino acids, to form the final alkaloid structure, such as this compound.

Pharmacology and Mechanism of Action

Specific pharmacological studies on this compound are scarce. The biological activity of this compound is largely inferred from the well-documented effects of other pyrrolizidine alkaloids. The primary concern with these compounds is their hepatotoxicity, which arises from their metabolic activation in the liver.

General Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

Pyrrolizidine alkaloids themselves are relatively inert. However, upon ingestion, they are metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic esters. These metabolites are electrophilic and can readily alkylate cellular macromolecules such as DNA and proteins, leading to cellular damage, necrosis, and inhibition of cell division. This bioactivation and subsequent cellular damage are the primary mechanisms behind the observed hepatotoxicity.

Due to the inherent toxicity associated with pyrrolizidine alkaloids, research into their potential therapeutic applications is limited and requires careful consideration of the risk-benefit ratio.

Experimental Protocols

General Workflow for Pyrrolizidine Alkaloid Analysis

The analysis of pyrrolizidine alkaloids from plant material typically involves extraction, purification (clean-up), and instrumental analysis.

Example Protocol: Extraction and Solid-Phase Extraction (SPE) Clean-up

-

Extraction:

-

Weigh approximately 1-5 g of dried, powdered plant material into a flask.

-

Add 20-50 mL of an extraction solvent (e.g., methanol or ethanol acidified with 0.1% formic acid).

-

Extract using sonication for 30-60 minutes or maceration with shaking for 24 hours.

-

Filter the extract through filter paper (e.g., Whatman No. 1).

-

Repeat the extraction process on the plant residue to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Re-dissolve the residue in a known volume of an appropriate solvent (e.g., 10% methanol in water).

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the re-dissolved extract onto the SPE cartridge.

-

Wash the cartridge with a low-polarity solvent (e.g., water or 5% methanol) to remove interfering polar compounds.

-

Elute the pyrrolizidine alkaloids with a higher polarity solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for instrumental analysis.

-

Instrumental Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of pyrrolizidine alkaloids. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the alkaloids.

Table 2: Instrumental Parameters for Pyrrolizidine Alkaloid Analysis (General)

| Parameter | HPLC-MS/MS | GC-MS |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid | Helium carrier gas |

| Ionization | Electrospray Ionization (ESI) in positive mode | Electron Ionization (EI) |

| Detection | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or full scan |

| Quantification | External calibration with certified reference standards | External calibration with certified reference standards |

Conclusion and Future Directions

This compound remains a relatively understudied pyrrolizidine alkaloid. While its presence in certain Senecio species is established, there is a significant knowledge gap regarding its broader distribution in the plant kingdom and its quantitative levels in various plant tissues. The specific biosynthetic pathway leading to this compound is yet to be elucidated, and its pharmacological profile, beyond the general toxicity associated with pyrrolizidine alkaloids, is unknown.

Future research should focus on:

-

Screening a wider range of plant species, particularly within the Senecio genus, for the presence of this compound.

-

Developing and validating robust analytical methods for the routine quantification of this compound in complex matrices.

-

Investigating the specific enzymes and genes involved in the biosynthesis of this compound.

-

Conducting in-depth pharmacological studies to determine the specific biological activities and mechanisms of action of this compound, including its potential for targeted therapeutic applications, while carefully considering its toxicological profile.

A deeper understanding of this compound will contribute to a more comprehensive knowledge of pyrrolizidine alkaloids and may reveal novel biological activities of interest to the scientific and drug development communities.

References

Introduction to Sarracine and Sarracine N-oxide

An In-depth Technical Guide to Sarracine and its N-oxides in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its N-oxide, two pyrrolizidine alkaloids (PAs) found in various plant species. This document details their extraction and quantification from plant materials, summarizes available quantitative data, and discusses their biological activities. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the study and potential applications of these natural compounds.

This compound and its corresponding N-oxide are pyrrolizidine alkaloids, a class of secondary metabolites produced by numerous plant species, particularly within the genera Senecio (Asteraceae), Crotalaria (Fabaceae), and Heliotropium (Boraginaceae). PAs are known for their potential toxicity, primarily hepatotoxicity, due to the bioactivation of their 1,2-unsaturated necine base in the liver.[1][2] The N-oxide forms are generally considered less toxic than their corresponding tertiary amine bases.[1] However, they can be reduced back to the toxic tertiary amines in the gut, thus contributing to overall toxicity.[2] The investigation of these compounds is crucial for food and feed safety, as well as for exploring their potential pharmacological properties.

Quantitative Analysis of this compound and its N-oxides in Plant Extracts

The concentration of this compound and its N-oxide can vary significantly depending on the plant species, developmental stage, and environmental conditions.[1] Quantitative analysis is essential for assessing the risk of PA contamination and for standardizing extracts for research purposes.

Table 1: Quantitative Data of Pyrrolizidine Alkaloids in Senecio vulgaris L.

| Pyrrolizidine Alkaloid | Average Concentration (µg/g dry matter) at Full Flowering (S4) |

| Senecionine-N-oxide (ScN) | 1850.4 ± 261.3 |

| Seneciphylline-N-oxide (SpN) | 1234.8 ± 174.9 |

| Retrorsine-N-oxide (ReN) | 456.7 ± 64.7 |

| Senecivernine-N-oxide (SvN) | 112.3 ± 15.9 |

| Senecionine (Sc) | 89.1 ± 12.6 |

| Seneciphylline (Sp) | 59.8 ± 8.5 |

| Retrorsine (Re) | 22.2 ± 3.1 |

| Senecivernine (Sv) | 5.5 ± 0.8 |

| Senkirkine (Sk) | 4.9 ± 0.7 |

Data extracted from a study on the ontogenetic variation of PAs in Senecio vulgaris. The concentrations represent the annual mean at the full flowering stage.[1]

Experimental Protocols

The extraction and quantification of this compound and its N-oxide from plant material require specific and sensitive methodologies. Below are detailed protocols for these procedures.

Extraction of this compound and its N-oxides from Plant Material

A common method for the extraction of PAs from plant material involves solid-phase extraction (SPE) followed by liquid chromatography-mass spectrometry (LC-MS/MS).[3]

Protocol: Solid-Phase Extraction (SPE) of Pyrrolizidine Alkaloids

-

Sample Preparation: Weigh 2.0 g ± 0.1 g of dried and homogenized plant material into a centrifuge tube.

-

First Extraction: Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid) to the sample. Ensure the plant material is completely wetted. Place the tube in an ultrasonic bath for 15 minutes at ambient temperature.[3]

-

Centrifugation: Centrifuge the sample for 10 minutes at 3800 x g. Transfer the supernatant to a clean test tube.

-

Second Extraction: Repeat the extraction step with the remaining plant sediment using another 20 mL of the extraction solution.

-

Combine and Neutralize: Combine the supernatants from both extractions. Neutralize the combined extract to pH 7 using an ammonia solution.[3]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

-

Sample Loading: Load 10 mL of the neutralized and filtered extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 x 5 mL of water to remove interfering substances.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the PAs and their N-oxides from the cartridge using 2 x 5 mL of methanol.

-

Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v) for LC-MS/MS analysis.[3]

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of PAs and their N-oxides.

Instrumental Conditions (Example):

-

Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and this compound N-oxide.

Biological Activity and Cytotoxicity

While specific cytotoxicity data for isolated this compound and this compound N-oxide are not extensively available in the public domain, related PAs and plant extracts containing them have demonstrated biological activity. For instance, a methanol extract of Senecio vulgaris, which contains senecionine and senecionine N-oxide, has shown antifertility effects in rats.[4]

The N-oxide functionality in various molecules can be critical for their biomedical applications, potentially influencing water solubility, membrane permeability, and redox reactivity, which can be important for drug targeting and cytotoxicity.[5] Heterocyclic N-oxides have emerged as a class of compounds with a wide range of therapeutic activities, including anticancer and antibacterial effects.[6]

Table 2: Cytotoxicity of Sarracenia purpurea Root Extract against Non-Small-Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | IC50 (µg/mL) after 48h |

| H1975 | 33.74 ± 0.82 |

| H838 | 60.79 ± 0.54 |

| A549 | 66.52 ± 0.61 |

This table presents the 50% inhibitory concentration (IC50) values of an aqueous extract of Sarracenia purpurea root on three different NSCLC cell lines, as determined by the MTT assay.[7] It is important to note that this extract contains a mixture of compounds, and not solely this compound.

Visualizations: Workflows and Potential Signaling Pathways

Experimental Workflow for PA Analysis

The following diagram illustrates the general workflow for the extraction and analysis of pyrrolizidine alkaloids like this compound and its N-oxide from plant samples.

References

- 1. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Senecio Species and riddelliine - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. bfr.bund.de [bfr.bund.de]

- 4. Identification of senecionine and senecionine N-oxide as antifertility constituents in Senecio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Toxicological Profile of Sarracine Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarracine is a saturated pyrrolizidine alkaloid found in various plant species, particularly within the Senecio genus. While direct toxicological data on this compound is limited, its structural classification as a pyrrolizidine alkaloid (PA) necessitates a thorough evaluation of its potential toxicity. This guide provides a comprehensive overview of the toxicological profile of this compound, drawing upon data from the broader class of PAs and focusing on the well-studied, structurally related compound, Senecionine, as a toxicological surrogate. This document outlines the known and anticipated toxicological effects, underlying mechanisms of action, and detailed experimental protocols for toxicity assessment. All quantitative data is presented in structured tables, and key biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a naturally occurring pyrrolizidine alkaloid characterized by a saturated necine base.[1][2] Unlike their unsaturated counterparts, saturated PAs are generally considered to be less toxic.[1][3][4] The toxicity of PAs is critically dependent on the presence of a double bond in the 1,2-position of the necine base, which allows for metabolic activation to highly reactive pyrrolic esters.[2] These reactive metabolites are responsible for the well-documented hepatotoxicity, genotoxicity, and carcinogenicity associated with many PAs.[5][6] this compound also exists in its N-oxide form, this compound N-oxide.[7] While N-oxides are often considered detoxification products, they can be reduced back to the tertiary amine in the gut, thus contributing to overall toxicity.[4] Given the scarcity of direct toxicological data for this compound, this guide will leverage the extensive knowledge base of pyrrolizidine alkaloid toxicology, with a particular focus on Senecionine, a major unsaturated PA found in many of the same plant species as this compound.

Quantitative Toxicological Data

Due to the limited specific data for this compound, the following table includes data for the closely related and highly toxic pyrrolizidine alkaloid, Senecionine, to provide a conservative estimate of potential toxicity.

| Compound | Test System | Endpoint | Value | Reference |

| Senecionine | Rodent (Rat) | LD50 (Oral) | 85 mg/kg | [8] |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population. The lower the LD50 value, the higher the toxicity. The oral LD50 of 85 mg/kg for Senecionine in rats indicates significant acute toxicity. While this compound is a saturated PA and expected to be less toxic, this value highlights the potential risk associated with PAs from the same plant sources.

Mechanism of Toxicity

The toxicity of pyrrolizidine alkaloids is a multi-step process initiated by metabolic activation in the liver.

3.1. Metabolic Activation

Unsaturated PAs are bioactivated by cytochrome P450 monooxygenases (CYPs), primarily CYP3A4 and CYP2B isoforms, in the liver.[9] This process converts the parent alkaloid into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs).[9] These electrophilic metabolites can then bind to cellular macromolecules, including proteins and DNA, leading to cellular damage. Saturated PAs like this compound are not readily metabolized to these reactive pyrroles, which is the basis for their generally lower toxicity.[1][2]

References

- 1. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Toxicity of plant extracts containing pyrrolizidine alkaloids using alternative invertebrate models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound N-oxide | C18H27NO6 | CID 5799962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]

- 9. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Saracatinib (AZD0530)

Disclaimer: Initial searches for "Sarracine" did not yield relevant results. This guide focuses on Saracatinib (AZD0530) , a well-researched dual Src/Abl kinase inhibitor, assuming a potential misspelling of the original query.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saracatinib (AZD0530) is a potent, orally bioavailable small molecule developed by AstraZeneca that functions as a dual inhibitor of Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] Initially investigated for the treatment of various solid tumors due to the role of these kinases in tumor invasion and proliferation, its therapeutic potential is now being explored in other indications such as idiopathic pulmonary fibrosis (IPF), Alzheimer's disease, and fibrodysplasia ossificans progressiva (FOP).[1][3][4][5] This document provides a comprehensive overview of the molecular mechanism of action of Saracatinib, detailing its effects on key signaling pathways and presenting relevant preclinical and clinical data.

Core Mechanism of Action

Saracatinib exerts its therapeutic effects by acting as a selective, ATP-competitive inhibitor of Src and Abl family kinases.[1][6] It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation.[6] This blockade disrupts the downstream signaling cascades that regulate a multitude of cellular processes.

The Src family of non-receptor tyrosine kinases comprises nine members, including Src, Fyn, Yes, Lck, Lyn, Blk, and Fgr.[7][8] These kinases are crucial transducers of signals from cell surface receptors, such as growth factor receptors (e.g., EGFR), integrin cell adhesion receptors, and G protein-coupled receptors.[9] By inhibiting Src, Saracatinib effectively decouples these receptors from their downstream signaling pathways, impacting cell proliferation, survival, migration, and invasion.[6][10]

Impact on Cellular Signaling Pathways

Src kinases are central nodes in a complex network of signaling pathways.[9] Saracatinib's inhibition of Src leads to the modulation of several critical downstream cascades.

Src/FAK Signaling

Focal Adhesion Kinase (FAK) is a key mediator of integrin signaling and is often co-activated with Src.[6] The Src/FAK complex plays a pivotal role in cell adhesion, migration, and invasion. Saracatinib has been shown to decrease the phosphorylation of both Src and FAK in sensitive cancer cell lines, leading to potent anti-migratory and anti-invasive effects.[6]

Ras/Raf/MEK/ERK (MAPK) Pathway

The MAPK pathway is a major driver of cell proliferation. Src can activate this pathway through its interaction with growth factor receptors like EGFR.[6] By inhibiting Src, Saracatinib can attenuate the activation of the Ras/Raf/MEK/ERK cascade, contributing to its anti-proliferative effects.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is critical for cell growth, survival, and metabolism. Src is known to activate this pathway.[11] Studies have demonstrated that Saracatinib can inhibit the phosphorylation of Akt and downstream mTOR effectors, which is linked to the suppression of autophagy and sensitization of cancer cells to treatment.[11]

JAK/STAT Pathway

The JAK/STAT pathway is involved in cytokine signaling and immune responses. While Src can influence this pathway, some studies have shown that Saracatinib treatment did not reduce STAT3 phosphorylation in certain cancer cell lines, and in some cases, it even increased it, suggesting potential resistance mechanisms involving STAT3 reactivation.[6]

Caption: Saracatinib inhibits Src kinase, blocking multiple downstream oncogenic pathways.

Cellular and Physiological Effects

Saracatinib's molecular actions translate into significant effects at the cellular and organismal levels.

-

Antiproliferative Activity: Saracatinib inhibits the growth of various cancer cell lines, including gastric, prostate, and biliary tract carcinomas.[6][7][12]

-

Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G1/S transition phase.[7][12]

-

Inhibition of Migration and Invasion: By targeting the Src/FAK pathway, Saracatinib potently impairs the ability of cancer cells to migrate and invade surrounding tissues.[6][7]

-

Induction of Autophagy: Saracatinib can induce autophagy in cancer cells.[7]

-

Anti-fibrotic Effects: In preclinical models of pulmonary fibrosis, Saracatinib has demonstrated efficacy equal or superior to the approved drugs nintedanib and pirfenidone in blocking fibrogenic responses.[13][14]

Quantitative Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Saracatinib

| Kinase Target | IC₅₀ (nM) | Reference |

| c-Src | 2.7 | [7] |

| c-Yes | 4-10 | [7][15] |

| Fyn | 4-10 | [7][15] |

| Lyn | 4-10 | [7][15] |

| Blk | 4-10 | [7][15] |

| Fgr | 4-10 | [7][15] |

| Lck | 4-10 | [7][15] |

| v-Abl | 30 | [15] |

| EGFR | 66 | [15] |

| c-Kit | 200 | [15] |

Table 2: Antiproliferative Activity in Biliary Tract Carcinoma (BTC) Cell Lines

| Cell Line | Median Dose (µM) | Effect Noted | Reference |

| TFK-1 | 2.26 - 6.99 | Inhibition of proliferation | [12] |

| EGI-1 | 2.26 - 6.99 | Inhibition of proliferation | [12] |

| HuH28 | 2.26 - 6.99 | Inhibition of proliferation | [12] |

| TGBC1-TKB | 2.26 - 6.99 | Inhibition of proliferation | [12] |

Table 3: Summary of Phase I Clinical Trial in Advanced Solid Tumors

| Parameter | Finding | Reference |

| Patient Cohort | 81 patients with advanced solid malignancies | [16][17] |

| Maximum Tolerated Dose (MTD) | 175 mg, once daily | [16][17] |

| Common Grade ≥3 Adverse Events | Anemia, diarrhea, asthenia | [16][17] |

| Pharmacokinetics (Half-life) | ~40 hours | [16][17] |

| Pharmacodynamics | Reduction in tumor Src activity observed | [16][17] |

Experimental Protocols

The investigation of Saracatinib's mechanism of action involves a variety of standard and specialized laboratory techniques.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the effect of Saracatinib on the phosphorylation status of Src and its downstream targets.

-

Cell Culture and Treatment: Plate cells (e.g., SNU216 gastric cancer cells) and allow them to adhere. Treat cells with increasing concentrations of Saracatinib (e.g., 0.2, 1, and 5 µmol/L) or vehicle control for a specified time (e.g., 6 hours).[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Src (Y416), total Src, p-FAK, p-Akt, p-ERK).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensities to determine the relative change in protein phosphorylation.

Caption: Standard experimental workflow for Western Blot analysis.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of Saracatinib for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol assesses the antitumor efficacy of Saracatinib in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., EGI-1 biliary tract carcinoma cells) into the flank of immunodeficient mice (e.g., nude mice).[12]

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment Administration: Randomize mice into treatment and control groups. Administer Saracatinib or vehicle control orally on a daily schedule.[12]

-

Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.

-

Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to evaluate the drug's efficacy.[12]

Conclusion

Saracatinib is a selective dual Src/Abl kinase inhibitor with a well-defined mechanism of action. By blocking the ATP-binding site of Src family kinases, it effectively inhibits multiple downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion.[6][10] Its demonstrated antiproliferative and anti-invasive effects in a wide range of preclinical models have supported its investigation in numerous clinical trials.[5][18] Furthermore, emerging research into its anti-fibrotic properties highlights the expanding therapeutic potential of Saracatinib beyond oncology, underscoring the importance of Src signaling in diverse pathologies.[13][14]

References

- 1. Saracatinib - Wikipedia [en.wikipedia.org]

- 2. angiotensin-1-2-1-5.com [angiotensin-1-2-1-5.com]

- 3. ifopa.org [ifopa.org]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. glpbio.com [glpbio.com]

- 9. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. atsjournals.org [atsjournals.org]

- 14. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Saracatinib | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Data from Phase I Safety, Pharmacokinetics, and Inhibition of Src Activity Study of Saracatinib in Patients with Solid Tumors | Publicación [silice.csic.es]

- 18. go.drugbank.com [go.drugbank.com]

Sarracine: A Technical Whitepaper on its Discovery, Chemistry, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarracine, a pyrrolizidine alkaloid found within the Senecio genus, represents a class of natural products with a history of toxicological significance and emerging pharmacological interest. This document provides a comprehensive technical overview of the current state of knowledge regarding this compound, including its historical discovery, chemical properties, and known biological activities. While specific quantitative data and detailed experimental protocols for this compound remain limited in publicly accessible literature, this guide synthesizes available information and presents generalized methodologies and pathways relevant to its study. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential of this compound and related pyrrolizidine alkaloids.

Discovery and Historical Context

The discovery of this compound is rooted in the broader historical investigation of pyrrolizidine alkaloids (PAs), a diverse group of secondary metabolites produced by numerous plant species as a defense mechanism against herbivores. The initial recognition of PAs was primarily due to their toxic effects on livestock and humans, leading to conditions such as hepatotoxicity (liver damage).

This compound has been identified as a constituent of plants belonging to the Senecio genus, a large and widespread group within the Asteraceae family. An early report by Y. L. Zhu and Luo in 1963 documented the presence of this compound in Senecio nemorensis[1]. Further research has also identified this compound and its N-oxide in other species, such as Senecio pojarkovae and Senecio polypodioides[2][3].

Chemical Properties

This compound is classified as a pyrrolizidine alkaloid. Its chemical structure is characterized by a necine base, which consists of two fused five-membered rings sharing a nitrogen atom, esterified with necic acids.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₇NO₅ | [1] |

| CAS Number | 2492-09-3 | [1] |

The structural elucidation of this compound and other PAs is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide detailed information about the connectivity of atoms and the overall molecular structure.

Biological Activity and Mechanism of Action

The biological activities of pyrrolizidine alkaloids are complex and varied, ranging from pronounced toxicity to potential therapeutic effects. The toxicity of many PAs is attributed to their metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters. These metabolites can alkylate cellular macromolecules such as DNA and proteins, resulting in cytotoxicity, genotoxicity, and carcinogenicity[4].

While specific quantitative data on the biological activity of pure this compound is scarce, one study has reported on the immunomodulatory effects of a mixture containing this compound and its isomer, neothis compound.

| Biological Activity | Compound/Mixture | Model System | Observed Effect | Reference |

| Immunomodulatory | This compound and Neothis compound (1:3 w/w) | Murine spleen lymphocytes and P3U1 mouse myeloma cells | Promising immunomodulatory activity | [5] |

The precise mechanism of action for the observed immunomodulatory activity has not been fully elucidated. However, it is hypothesized that PAs may interact with specific signaling pathways involved in immune cell proliferation and function.

General Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The primary mechanism of PA-induced toxicity involves metabolic activation and subsequent cellular damage. A simplified representation of this pathway is provided below.

Experimental Protocols

General Workflow for Pyrrolizidine Alkaloid Isolation

The following diagram illustrates a typical workflow for the isolation of PAs from plant sources.

Methodology Details:

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, to solubilize the alkaloids.

-

Acid-Base Partitioning: The resulting extract is subjected to acid-base partitioning to separate the basic alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic compounds. The pH of the aqueous layer is then raised to deprotonate the alkaloids, which are subsequently extracted into an organic solvent.

-

Chromatography: The crude alkaloid extract is further purified using various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids.

-

Analysis and Characterization: The purity and structure of the isolated compounds are confirmed using analytical techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and NMR spectroscopy.

Future Directions and Conclusion

This compound remains a relatively understudied pyrrolizidine alkaloid. While its presence in several Senecio species is established, a significant gap exists in the literature regarding its specific biological activities and toxicological profile. The reported immunomodulatory effects of a this compound-containing mixture warrant further investigation to isolate the activity to a single compound and elucidate the underlying mechanism of action.

Future research should focus on:

-

The isolation and purification of this compound in sufficient quantities for comprehensive biological screening.

-

Quantitative assessment of its cytotoxic, immunomodulatory, and other pharmacological activities using a range of in vitro and in vivo models.

-

Detailed toxicological studies to determine its dose-response relationship and potential for adverse effects.

-

Elucidation of its mechanism of action at the molecular level.

References

The Ecological and Pharmacological Significance of Sarracenin: A Technical Guide

Abstract: Carnivorous plants of the family Sarraceniaceae have evolved complex chemical strategies to thrive in nutrient-poor environments. Central to this strategy is a suite of secondary metabolites that mediate interactions with other organisms. This technical guide provides an in-depth examination of Sarracenin, an iridoid monoterpene pivotal to the ecological function of these plants. We will explore its primary role as a volatile insect attractant, its function in maintaining the pitcher's microbial ecosystem, and its potential applications in drug development due to its antimicrobial and cytotoxic properties. This document consolidates available data, presents detailed experimental protocols for its study, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals.

The Chemical Ecology of Sarracenia

Carnivorous plants like those in the genus Sarracenia supplement their nutrient intake by capturing and digesting arthropods.[1] This carnivorous habit is supported by a sophisticated interplay of morphology, biochemistry, and microbial symbionts. The pitcher-shaped leaves are elaborate traps that utilize a combination of visual cues (vibrant coloration), nectar secretions, and volatile organic compounds (VOCs) to lure prey.[1][2][3]

Secondary metabolites are crucial at every stage of the carnivorous process, from attraction and capture to digestion and nutrient assimilation.[4] The scent profiles of Sarracenia pitchers are complex and can be as diverse as those of flowers, suggesting a targeted approach to attracting specific types of prey.[4][5] Research has identified distinct chemical "syndromes" where different classes of volatiles are associated with capturing different insect groups; for instance, monoterpenes and benzenoids are linked with attracting flying insects like bees and moths, while fatty-acid derivatives tend to attract ants.[4][5] Within this chemical arsenal, the iridoid Sarracenin plays a significant role.

Sarracenin: A Key Ecological Mediator

Sarracenin (C₁₁H₁₄O₅) is an iridoid monoterpene first isolated from the roots of Sarracenia flava.[6] It has since been identified in numerous species across the Sarraceniaceae family, including Darlingtonia and Heliamphora, as well as in non-carnivorous plants.[6][7]

Role in Prey Attraction

The primary ecological function of Sarracenin is as a volatile attractant for insect prey.[6] In Heliamphora species, Sarracenin is the main volatile compound present in the nectar spoons that lure insects.[6] Studies have shown that plants producing Sarracenin attract more insects, highlighting its importance in prey capture.[6] It is believed to serve the same purpose in the pitchers and lids of Sarracenia and Darlingtonia californica.[6] As a key component of the monoterpene-rich scents of certain Sarracenia species, it contributes to a chemical bouquet that effectively exploits the olfactory biases of foraging insects, particularly flying insects.[4][5]

Antimicrobial Activity and Pitcher Homeostasis

The fluid within the pitcher is a complex micro-ecosystem containing digestive enzymes and a community of commensal organisms, including bacteria, protozoa, and insect larvae, that aid in the decomposition of prey.[5][8] Maintaining a stable microbial environment is critical. Sarracenin exhibits significant antimicrobial properties, which likely contribute to controlling the microbial populations within the pitcher, preventing putrefaction and inhibiting potential pathogens.[4][6] This ensures that the nutrient mineralization process is carried out efficiently by the desired inquiline community.[5]

Potential for Drug Development

The biological activities of Sarracenin extend beyond its ecological roles, presenting opportunities for biomedical research and drug development. Its proven antimicrobial and cytotoxic effects make it a compound of interest.

Antimicrobial Spectrum

Sarracenin has demonstrated broad-spectrum antimicrobial activity. Its efficacy against several pathogenic bacteria and fungi has been confirmed, as detailed in Table 1. This activity suggests its potential as a lead compound for the development of new antimicrobial agents.

| Class | Organism |

| Gram-Positive Bacteria | Staphylococcus aureus |

| Streptococcus pyogenes | |

| Gram-Negative Bacteria | Shigella dysenteriae |

| Klebsiella pneumoniae | |

| Fungi (Yeast) | Candida albicans |

| Candida tropicalis | |

| Candida thrusei | |

| Candida stellatoidea | |

| Data sourced from multiple studies.[4][6][7][9] |

Cytotoxic Activity

In addition to its antimicrobial effects, Sarracenin has shown cytotoxic activity against several human tumor cell lines (Table 2). This anti-proliferative property warrants further investigation into its mechanism of action and potential as an anticancer agent.

| Cell Line | Cancer Type |

| A375 | Human Melanoma |

| SGC-7901 | Human Gastric Cancer |

| HeLa | Human Cervical Cancer |

| Data sourced from cited literature.[6] |

Proposed Biosynthesis of Sarracenin

Sarracenin is an iridoid, a class of monoterpenes characterized by a cyclopentane pyran structure.[7] Its biosynthesis is believed to proceed from geranyl pyrophosphate (GPP) via the intermediate loganin. Loganin is a key branch point in the biosynthesis of many iridoids and indole alkaloids. The proposed pathway suggests that loganin is converted to Sarracenin through intermediates such as morronoside or secologanin.[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and bioactivity testing of Sarracenin, designed for reproducibility in a laboratory setting.

Protocol 1: Extraction and Isolation of Sarracenin

This protocol describes a general method for isolating Sarracenin from Sarracenia plant material based on standard phytochemical techniques.[7]

-

Preparation of Plant Material :

-

Air-dry fresh plant material (roots or leaves) at room temperature until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction :

-

Macerate the powdered plant material (e.g., 100 g) in a suitable solvent such as chloroform or methanol (e.g., 1 L) at room temperature for 72 hours with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

-

-

Fractionation (Vacuum Liquid Chromatography - VLC) :

-

Pre-adsorb the crude extract onto a small amount of silica gel.

-

Pack a VLC column with silica gel 60.

-

Load the pre-adsorbed extract onto the top of the column.

-

Elute the column with a stepwise gradient of solvents, starting with 100% n-hexane and gradually increasing polarity by adding ethyl acetate, and then methanol. (e.g., Hexane -> Hexane:EtOAc 9:1 -> ... -> 100% EtOAc -> EtOAc:MeOH 9:1 -> ... -> 100% MeOH).

-

Collect fractions (e.g., 50 mL each) and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform:Methanol 95:5) and visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).

-

-

Purification (Gel Filtration/Sephadex Chromatography) :

-

Combine fractions containing the compound of interest (as indicated by TLC).

-

Dissolve the combined fraction in a minimal amount of methanol.

-

Load the solution onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol, collecting small fractions. This step separates compounds based on size and polarity.

-

-

Final Purification (Preparative HPLC) :

-

For high purity, subject the enriched fraction to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water gradient.

-

-

Structure Elucidation :

-

Confirm the identity and structure of the purified compound as Sarracenin using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and compare the data with published literature values.[7]

-

Protocol 2: Antimicrobial Bioassay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Sarracenin against a target microorganism.[8][10][11]

-

Preparation of Materials :

-

Prepare a stock solution of purified Sarracenin in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a known high concentration (e.g., 1024 µg/mL).

-

Prepare the appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Culture the target microorganism overnight and adjust the suspension to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in 96-Well Plate :

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the Sarracenin stock solution to the first column of wells, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a range of concentrations (e.g., 512 µg/mL down to 0.5 µg/mL). Discard 100 µL from the last column.

-

-

Inoculation :

-

Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

-

Incubation :

-

Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

-

-

Determination of MIC :

Protocol 3: Insect Attraction Bioassay (Y-Tube Olfactometer)

This protocol assesses the behavioral response of an insect to Sarracenin as a volatile attractant.[6][9][13]

-

Apparatus Setup :

-

Use a glass Y-tube olfactometer. Each of the two upper arms is connected to a purified, humidified air stream with a controlled flow rate (e.g., 100 mL/min).

-

The air for one arm (the "treatment" arm) passes through a chamber containing a filter paper loaded with a known amount of Sarracenin dissolved in a solvent (e.g., 10 µL of a 1 µg/µL solution in hexane).

-

The air for the other arm (the "control" arm) passes through an identical chamber containing a filter paper with the solvent alone.

-

-

Insect Preparation :

-

Use insects of a specific species, age, and mating status (e.g., 3-5 day old mated female flies).

-

Starve the insects for a few hours prior to the assay to increase motivation.

-

-

Bioassay Procedure :

-

Introduce a single insect into the base of the Y-tube's main arm.

-

Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.

-

A choice is recorded when the insect walks or flies past a set line (e.g., 5 cm) into one of the arms and remains there for a minimum period (e.g., 30 seconds).

-

If no choice is made within the allotted time, it is recorded as "no choice".

-

-

Data Collection and Analysis :

-

Test a sufficient number of insects (e.g., n=50).

-

To avoid spatial bias, rotate the Y-tube 180 degrees after every few trials and switch the positions of the treatment and control arms.

-

Clean the apparatus thoroughly with solvent (e.g., ethanol) and bake between trials for different compounds.

-

Analyze the results using a Chi-square (χ²) test or a binomial test to determine if the number of insects choosing the Sarracenin-laced arm is significantly different from the number choosing the control arm.

-

Logical Framework of Chemical Attraction in Sarracenia

The capture of prey by Sarracenia is not a random event but a directed process guided by a combination of physical and chemical cues. The overall morphology of the pitcher (e.g., its height and opening size) acts as a physical constraint, but the chemical signals are what initiate and guide the prey's behavior. Sarracenin, as a volatile monoterpene, is a critical component of the "olfactory signal" that works in concert with visual cues and nectar rewards to form an effective trapping syndrome.

Conclusion